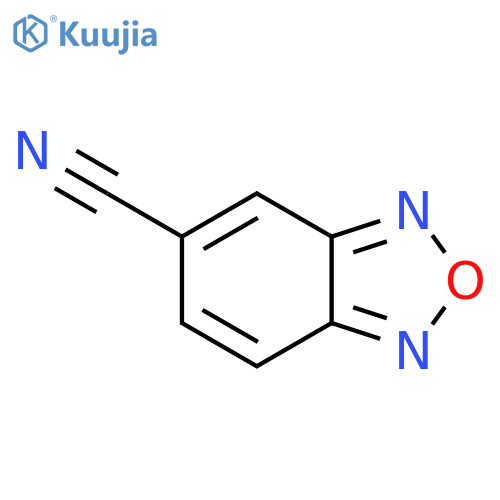

Cas no 54286-62-3 (2,1,3-Benzoxadiazole-5-carbonitrile)

54286-62-3 structure

商品名:2,1,3-Benzoxadiazole-5-carbonitrile

2,1,3-Benzoxadiazole-5-carbonitrile 化学的及び物理的性質

名前と識別子

-

- Benzo[c][1,2,5]oxadiazole-5-carbonitrile

- 2,1,3-Benzoxadiazole-5-carbonitrile

- 5-Benzofurazancarbonitril

- 5-Cyano-2,1,3-benzoxadiazole

- Benzofurazan-5-carbonitrile

- CS-0319862

- FT-0609009

- AS-9289

- KTYXSXUKPAXKOW-UHFFFAOYSA-N

- MFCD00206789

- DTXSID00370730

- EN300-101839

- J-506702

- SCHEMBL1420076

- F87968

- 54286-62-3

- A830082

- AKOS006227567

- 3-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YLTHIO)PROPIONICACID

- 2,1,3-benzoxadiazole-5-carbonitrile, AldrichCPR

- DB-022574

-

- MDL: MFCD00206789

- インチ: InChI=1S/C7H3N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H

- InChIKey: KTYXSXUKPAXKOW-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=NON=C2C=C1C#N

計算された属性

- せいみつぶんしりょう: 145.02800

- どういたいしつりょう: 145.028

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 62.7Ų

じっけんとくせい

- 密度みつど: 1.41

- ゆうかいてん: 86 °C

- ふってん: 288.2ºCat 760 mmHg

- フラッシュポイント: 128.1 ºC

- 屈折率: 1.641

- PSA: 62.71000

- LogP: 1.09448

2,1,3-Benzoxadiazole-5-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-101839-0.25g |

2,1,3-benzoxadiazole-5-carbonitrile |

54286-62-3 | 95% | 0.25g |

$128.0 | 2023-10-28 | |

| Key Organics Ltd | AS-9289-1MG |

2,1,3-benzoxadiazole-5-carbonitrile |

54286-62-3 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| Enamine | EN300-101839-0.5g |

2,1,3-benzoxadiazole-5-carbonitrile |

54286-62-3 | 95% | 0.5g |

$241.0 | 2023-10-28 | |

| Apollo Scientific | OR6422-1g |

2,1,3-Benzoxadiazole-5-carbonitrile |

54286-62-3 | 98% | 1g |

£98.00 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 088578-1g |

2,1,3-Benzoxadiazole-5-carbonitrile |

54286-62-3 | 1g |

4648.0CNY | 2021-07-05 | ||

| Alichem | A019092729-1g |

Benzo[c][1,2,5]oxadiazole-5-carbonitrile |

54286-62-3 | 95% | 1g |

$400.00 | 2023-09-01 | |

| Chemenu | CM162026-5g |

2,1,3-Benzoxadiazole-5-carbonitrile |

54286-62-3 | 95% | 5g |

$763 | 2021-06-17 | |

| Key Organics Ltd | AS-9289-10MG |

2,1,3-benzoxadiazole-5-carbonitrile |

54286-62-3 | >90% | 10mg |

£63.00 | 2025-02-09 | |

| Enamine | EN300-101839-10.0g |

2,1,3-benzoxadiazole-5-carbonitrile |

54286-62-3 | 10g |

$1471.0 | 2023-06-10 | ||

| TRC | B067665-500mg |

2,1,3-Benzoxadiazole-5-carbonitrile |

54286-62-3 | 500mg |

$ 295.00 | 2022-06-07 |

2,1,3-Benzoxadiazole-5-carbonitrile 関連文献

-

Leena Keurulainen,Mikko Heiskari,Satu Nenonen,Abedelmajeed Nasereddin,Dmitry Kopelyanskiy,Teppo O. Leino,Jari Yli-Kauhaluoma,Charles L. Jaffe,Paula Kiuru Med. Chem. Commun. 2015 6 1673

54286-62-3 (2,1,3-Benzoxadiazole-5-carbonitrile) 関連製品

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:54286-62-3)2,1,3-Benzoxadiazole-5-carbonitrile

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):338.0/961.0/1624.0